Silybin

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Silybin can be synthesized through various chemical and enzymatic methods. Some of the synthetic derivatives include fatty acid conjugates, this compound bishemisuccinate, this compound glycosides, this compound sulfates, silybinic acid, and 2,3-dehydrothis compound . These methods often involve complex reaction conditions and specific reagents to achieve the desired product.

Industrial Production Methods: The industrial production of this compound typically involves the extraction of milk thistle seeds. The process begins with the extraction of seeds using n-hexane for 6 hours to remove lipids, followed by extraction of the defatted material with methanol for 5 hours . Another method involves mixing seed powder or defatted powder with ethanol in a 1:15 w/v ratio and then sonication at 60°C for 60 minutes .

Análisis De Reacciones Químicas

Key Chemical Features and Derivatization

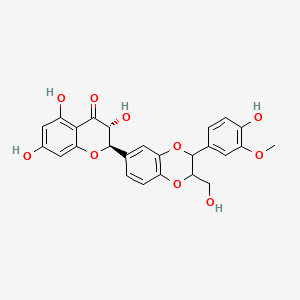

Silybin has five hydroxyl groups (5-OH, 7-OH, 20-OH, C-23 OH, and C-3 OH) that serve as primary targets for derivatization . These hydroxyl groups are categorized as three phenolic, one secondary, and one primary alcoholic group .

-

Phenolic Hydroxyls : The hydroxyl group at C-5 is involved in strong hydrogen bonding with the adjacent oxo group. The C-7 OH group is more reactive than the 20-OH group because of lower steric hindrance and the presence of a hydrogen bond .

-

Primary Alcohol Group : The primary alcohol group at C-23 can be readily esterified and oxidized to a carboxylic acid .

-

Secondary Alcohol Group : The secondary alcohol group at C-3 can be easily oxidized, even by atmospheric oxygen, to a ketone, yielding 2,3-dehydrothis compound .

Oxidation

This compound is easily oxidized by two oxygen molecules to 2,3-dehydrothis compound . The oxidation of the C-3 hydroxyl group results in a ketone, leading to the formation of 2,3-dehydrothis compound .

Esterification and Etherification

The five hydroxy groups of this compound are the primary targets of derivatization. The primary alcoholic group at C-23 can be readily esterified. A plethora of esters but few ethers have been prepared at this position so far . The relative reactivity of the phenolic hydroxyl groups towards the etherification reaction is approximately 7-OH > 20-OH >> 5-OH .

Glycosylation and Conjugation

This compound undergoes multiple conjugation reactions in humans, including the formation of monoglucuronide, diglucuronide, monosulfate, and glucuronide sulfate . The radical-scavenging activity of this compound conjugates can vary; for example, this compound 20-O-β-D-glucuronide has lower activity than free this compound, while 7-O-β-D-glucuronide has increased activity . this compound diastereoisomer B undergoes conjugation faster than diastereoisomer A, indicating different metabolic rates .

Effects of Structural Modification

Structural modifications, particularly at the 7-OH and/or 23-OH positions, can enhance the biological efficacy of this compound . Novel derivatives with strong efficacy against P-glycoprotein-mediated drug efflux activity have been identified through the synthesis and characterization of 7-alkyl derivatives (methyl and benzyl) of this compound and 2,3-dehydrothis compound .

Aplicaciones Científicas De Investigación

Hepatoprotective Effects

Silybin is predominantly known for its protective effects on liver health. It has been shown to mitigate liver damage caused by toxins and diseases such as hepatitis and cirrhosis.

- Mechanisms of Action :

- Antioxidant Activity : this compound scavenges free radicals, reducing oxidative stress in liver cells .

- Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines, contributing to reduced liver inflammation .

- Antifibrotic Properties : this compound has demonstrated the ability to prevent fibrosis in liver tissues by modulating signaling pathways involved in fibrogenesis .

Case Study: Clinical Trials on Chronic Liver Diseases

A systematic review of clinical trials indicated that this compound administered as a phytosome significantly improved liver function markers in patients with chronic liver diseases. In one study, patients received 120 mg of this compound three times daily, showing enhanced bioavailability and therapeutic efficacy compared to traditional formulations .

Anticancer Properties

Recent studies have expanded the understanding of this compound's role in cancer prevention and treatment.

- Mechanisms of Action :

- Pro-apoptotic Effects : this compound induces apoptosis in cancer cells through various molecular pathways, including the inhibition of nuclear factor kappa B (NF-κB) signaling .

- Anti-angiogenic Activity : It inhibits the formation of new blood vessels that tumors require for growth .

- Chemopreventive Properties : this compound has shown potential in preventing cancer development in various models, including skin, prostate, and colon cancers .

Data Table: Summary of Anticancer Studies

| Cancer Type | Study Design | Outcome | Reference |

|---|---|---|---|

| Prostate Cancer | Phase II Trial | Reduced tumor size | |

| Skin Cancer | Preclinical Study | Inhibition of tumor growth | |

| Colon Cancer | Animal Model | Decreased incidence of neoplasms |

Cardiovascular Benefits

This compound has also been investigated for its cardiovascular protective effects.

- Mechanisms of Action :

- Cholesterol Regulation : Studies suggest that this compound can lower total cholesterol and low-density lipoprotein levels, potentially reducing cardiovascular risk factors .

- Anti-inflammatory Effects : By reducing systemic inflammation, this compound may contribute to improved cardiovascular health .

Case Study: this compound and Non-Alcoholic Fatty Liver Disease (NAFLD)

In a meta-analysis involving NAFLD patients, this compound supplementation was associated with significant reductions in total cholesterol and low-density lipoprotein cholesterol levels compared to control groups. This suggests a beneficial role in managing lipid profiles among affected individuals .

Applications in Veterinary Medicine

This compound's applications extend beyond human medicine; it is also used in veterinary practices.

Mecanismo De Acción

Silybin exerts its effects through various mechanisms, including strong antioxidant properties and modulation of cell-signaling pathways. It reduces pro-inflammatory mediators and has been studied as a potential anticancer and chemo-preventive agent . This compound also improves diabetic conditions by reducing insulin resistance, lowering reactive oxygen species levels, and affecting glycolysis, gluconeogenesis, and glycogenolysis .

Comparación Con Compuestos Similares

Silybin is often compared with other flavonolignans found in milk thistle, such as isothis compound, silychristin, and silydianin . These compounds share similar structures and properties but differ in their specific biological activities and effects. This compound is unique due to its higher bioactivity and predominant presence in silymarin .

List of Similar Compounds:- Isothis compound

- Silychristin

- Silydianin

- 2,3-Dehydrothis compound

This compound’s uniqueness lies in its higher bioactivity and predominant presence in silymarin, making it the most studied and utilized flavonolignan in scientific research and medicinal applications .

Actividad Biológica

Silybin, a flavonolignan derived from the milk thistle plant (Silybum marianum), has garnered significant attention for its diverse biological activities, particularly in relation to liver health and chronic diseases. This article provides a comprehensive overview of the biological activity of this compound, highlighting its pharmacokinetics, mechanisms of action, and clinical implications based on various studies.

1. Pharmacokinetics of this compound

This compound's pharmacokinetic profile is crucial for understanding its therapeutic potential. Recent studies demonstrate that this compound exhibits variable bioavailability depending on its formulation. For instance, this compound-phytosome formulations have shown improved absorption compared to traditional silymarin extracts. In a study involving patients with chronic liver disease, the bioavailability of this compound was significantly higher when administered as a phytosome (120 mg three times daily) compared to standard silymarin formulations .

| Formulation | Bioavailability | Dosage |

|---|---|---|

| This compound Phytosome | Higher | 120 mg × 3/day |

| Standard Silymarin | Lower | 84 mg four times daily |

This compound exhibits multiple mechanisms of action that contribute to its biological activity:

- Antioxidant Effects : this compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .

- Anti-inflammatory Properties : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing oxidative stress, which is particularly beneficial in liver diseases .

- Metabolic Modulation : this compound influences various metabolic pathways, including those involving cytochrome P450 enzymes, thereby affecting drug metabolism and clearance .

3.1 Liver Diseases

This compound has been extensively studied for its effects on chronic liver diseases, including hepatitis C and non-alcoholic fatty liver disease (NAFLD). A review highlighted that this compound's antifibrotic and antioxidant properties make it a promising candidate for managing liver fibrosis and cirrhosis . A notable clinical trial involved administering high doses of this compound-phytosome (up to 20 g/day) to patients with prostate cancer, which resulted in significant serum levels but limited tissue penetration .

3.2 Case Studies

- Chronic Hepatitis C : In patients with well-compensated liver cirrhosis, this compound was shown to improve liver function tests without significant side effects at doses below 10 g/day .

- Prostate Cancer : A presurgical study indicated that high-dose this compound-phytosome could achieve substantial serum concentrations; however, tissue levels remained low, suggesting limited bioavailability at the target site .

4. Safety and Side Effects

This compound is generally well-tolerated, with mild side effects reported in clinical trials. Common adverse effects include gastrointestinal disturbances such as diarrhea and transient hyperbilirubinemia linked to its metabolic interactions with UGT enzymes .

5. Conclusion

This compound demonstrates significant biological activity with potential therapeutic applications in liver diseases and beyond. Its antioxidant, anti-inflammatory, and metabolic modulation capabilities underscore its importance as a natural compound in clinical settings. Ongoing research continues to elucidate its mechanisms and optimize its formulations for enhanced efficacy.

Propiedades

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23+,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBFKMXJBCUCAI-HKTJVKLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026018 | |

| Record name | Silybin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22888-70-6, 65666-07-1, 36804-17-8, 802918-57-6 | |

| Record name | Silybin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22888-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silibinin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022888706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silibinin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09298 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Silybin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silibinin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silymarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silybin (mixture of Silybin A and Silybin B) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 802918-57-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILIBININ A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33X338MNE4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.